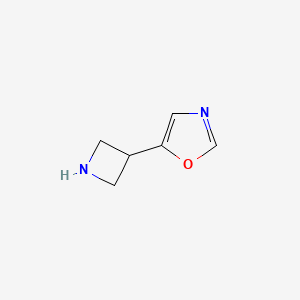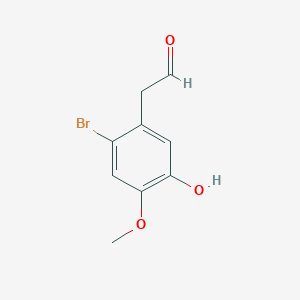
2-Bromo-5-hydroxy-4-methoxybenzeneacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring. This compound is known for its applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often include controlled temperature and time to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetic acid.
Reduction: 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethanol.
Substitution: 2-(2-Azido-5-hydroxy-4-methoxyphenyl)acetaldehyde.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom and hydroxyl group may also contribute to its reactivity and binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
5-Bromoisovanillin: Contains a bromine atom and methoxy group but differs in the position of the hydroxyl group.
2-Bromo-4-methoxy-5-hydroxybenzaldehyde: Similar structure with different positions of functional groups.
Uniqueness
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde is unique due to the presence of both an aldehyde group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for biological studies.
Propiedades
Fórmula molecular |
C9H9BrO3 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h3-5,12H,2H2,1H3 |
Clave InChI |
DQBAIPDGEUWBMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
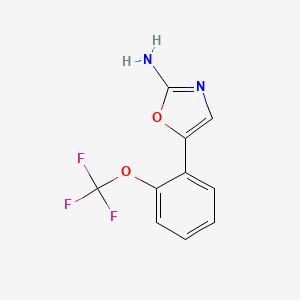
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)



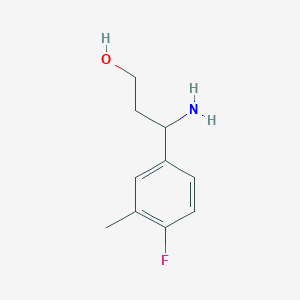


![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
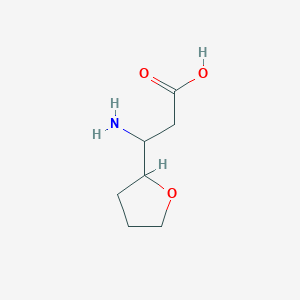
![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
